Cas no 52152-47-3 (methyl N-acetyl-L-valinate)

methyl N-acetyl-L-valinate structure
methyl N-acetyl-L-valinate structure
Product Name:methyl N-acetyl-L-valinate
CAS No:52152-47-3
MF:C8H15NO3
MW:173.209602594376
CID:936471
PubChem ID:301593
Update Time:2025-04-19

methyl N-acetyl-L-valinate Chemical and Physical Properties

Names and Identifiers

    • methyl N-acetyl-L-valinate
    • N-Acetyl-DL-valine methyl ester
    • AC-DL-VAL-OME (N-ACETYL-DL-VALINE METHYL ESTER)
    • methyl 2-acetamido-3-methylbutanoate
    • rac-(S*)-2-(Acetylamino)-3-methylbutanoic acid methyl ester
    • DL-Valine, N-acetyl-, methyl ester
    • NSC179492
    • Q27145007
    • DTXSID20306733
    • methyl N-acetylvalinate
    • Methyl 2-(acetylamino)-3-methylbutanoate #
    • CHEBI:74911
    • N-acetylvaline methyl ester
    • NSC-179492
    • METHYL (2R)-2-ACETAMIDO-3-METHYLBUTANOATE
    • Methyl acetyl-D-valinate
    • LS-08712
    • SCHEMBL5814134
    • DL-Valine, methyl ester
    • AKOS008902974
    • KCHNPFJMSOGXIT-UHFFFAOYSA-N
    • Methyl 2-(acetylamino)-3-methylbutanoate
    • 52152-47-3
    • MDL: MFCD02675061
    • Inchi: 1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)
    • InChI Key: KCHNPFJMSOGXIT-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C(C)C)NC(C)=O)=O

Computed Properties

  • Exact Mass: 173.10525
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 55.4
  • LogP: 0.71100
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